molecular formula C16H18N2OS B2374061 N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-carboxamide CAS No. 1797891-72-5

N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-carboxamide

Cat. No.: B2374061
CAS No.: 1797891-72-5
M. Wt: 286.39
InChI Key: LSRALKUKILXESL-UHFFFAOYSA-N
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Description

N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation reaction between a thiophene derivative and a pyrrolidine derivative. The reaction typically requires the use of a base such as sodium ethoxide in an alcoholic solvent .

Industrial Production Methods

Industrial production of thiophene derivatives often involves multicomponent reactions and condensation reactions. These methods are efficient and can be scaled up for large-scale production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .

Scientific Research Applications

N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-carboxamide is unique due to its specific combination of the thiophene and pyrrolidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c19-16(15-9-5-11-20-15)17-12-14-8-4-10-18(14)13-6-2-1-3-7-13/h1-3,5-7,9,11,14H,4,8,10,12H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRALKUKILXESL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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